molecular formula C13H11ClN2O4S B14422615 Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- CAS No. 87316-93-6

Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro-

Cat. No.: B14422615
CAS No.: 87316-93-6
M. Wt: 326.76 g/mol
InChI Key: SJDNLXWJIXEOCA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- is a chemical compound with the molecular formula C12H10ClNO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonamide group attached to a chlorophenyl, methyl, and nitro substituent, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- typically involves the reaction of benzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)benzenesulfonamide
  • N-(2,4-dichlorophenyl)benzenesulfonamide
  • 4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
  • N,N-diphenyl-benzenesulfonamide

Uniqueness

Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

CAS No.

87316-93-6

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(16(17)18)8-13(9)21(19,20)15-12-5-3-2-4-11(12)14/h2-8,15H,1H3

InChI Key

SJDNLXWJIXEOCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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